

# Application Notes and Protocols for the Intravenous Formulation of Contezolid Acefosamil

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Contezolid phosphoramicidic acid*

Cat. No.: *B12419876*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of Contezolid acefosamil (CZA) for intravenous (IV) administration, a critical development for this next-generation oxazolidinone antibiotic. Contezolid acefosamil was designed as a water-soluble prodrug of contezolid (CZD) to overcome the latter's poor aqueous solubility, thereby enabling parenteral administration for serious Gram-positive bacterial infections.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Introduction

Contezolid (CZD) is a potent oxazolidinone antibiotic effective against a range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[\[1\]](#)[\[5\]](#) However, its clinical utility in severe, acute infections was initially limited by its modest aqueous solubility of approximately 0.2 mg/mL, rendering it unsuitable for intravenous formulation.[\[1\]](#) To address this, Contezolid acefosamil (CZA), an O-acyl phosphoramide prodrug, was developed.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) CZA exhibits high aqueous solubility and is rapidly converted to the active drug, contezolid, *in vivo*.[\[1\]](#)[\[4\]](#)[\[6\]](#) This allows for both intravenous and oral administration, facilitating step-down therapy from hospital to outpatient settings.[\[1\]](#)[\[4\]](#)

## Physicochemical and Pharmacokinetic Properties

The successful formulation of CZA for IV administration hinges on its favorable physicochemical and pharmacokinetic profile. Key quantitative data are summarized in the tables below.

**Table 1: Physicochemical Properties of Contezolid and Contezolid Acefosalim**

| Property             | Contezolid (CZD)                                                             | Contezolid<br>Acefosalim (CZA)                                  | Reference(s) |
|----------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------|--------------|
| Chemical Class       | Oxazolidinone                                                                | O-acyl phosphoramide prodrug of an oxazolidinone                | [1]          |
| Molecular Formula    | C <sub>18</sub> H <sub>15</sub> F <sub>3</sub> N <sub>4</sub> O <sub>4</sub> | Not explicitly stated, but is a phosphoramide derivative of CZD | [7]          |
| Aqueous Solubility   | ~0.2 mg/mL                                                                   | >200 mg/mL                                                      | [1][3][4]    |
| Stability for IV Use | Not applicable                                                               | Good hydrolytic stability at pH 4-7.4                           | [1][4]       |

**Table 2: Summary of Pharmacokinetic Parameters of Contezolid after IV Administration of Contezolid Acefosalim in Healthy Chinese Subjects (Single Ascending Dose)**

| IV Dose of CZA | Cmax of Conbezolid (mg/L) | AUC0-inf of Conbezolid (h·mg/L) | Median Tmax of Conbezolid (h) | Mean t1/2 of Conbezolid (h) | Reference(s) |
|----------------|---------------------------|---------------------------------|-------------------------------|-----------------------------|--------------|
| 500 mg         | 1.95 ± 0.57               | 40.25 ± 10.12                   | 2.00                          | 13.33                       | [6][8]       |
| 1000 mg        | Not explicitly stated     | Not explicitly stated           | Not explicitly stated         | Not explicitly stated       |              |
| 1500 mg        | Not explicitly stated     | Not explicitly stated           | Not explicitly stated         | Not explicitly stated       |              |
| 2000 mg        | 15.61 ± 4.88              | 129.41 ± 38.30                  | 2.75                          | 16.74                       | [6][8]       |

Note: Data is presented as mean ± standard deviation where applicable.

## Mechanism of Action and Bioactivation

The therapeutic efficacy of Conbezolid acefosalimil relies on its unique mechanism of action as an oxazolidinone and its bioactivation pathway.

## Signaling Pathway: Mechanism of Action of Conbezolid



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramide Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramide Prodrug for IV and Oral Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Contezolid Acefosamil used for? [synapse.patsnap.com]
- 6. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contezolid | C18H15F3N4O4 | CID 25184541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Intravenous Formulation of Contezolid Acefosamil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12419876#formulation-of-contezolid-acefosamil-for-iv-administration>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)